

Fenbutatin Oxide: Application Notes and Protocols for Fruit and Vegetable Studies

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Compound of Interest

Compound Name: *Fenbutatin oxide*

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Introduction

Fenbutatin oxide is a non-systemic, organotin acaricide that provides long-lasting control of a wide range of phytophagous mites. It acts primarily through contact and stomach action. This document provides detailed application notes, including its mechanism of action, and comprehensive protocols for its use and analysis in fruit and vegetable research.

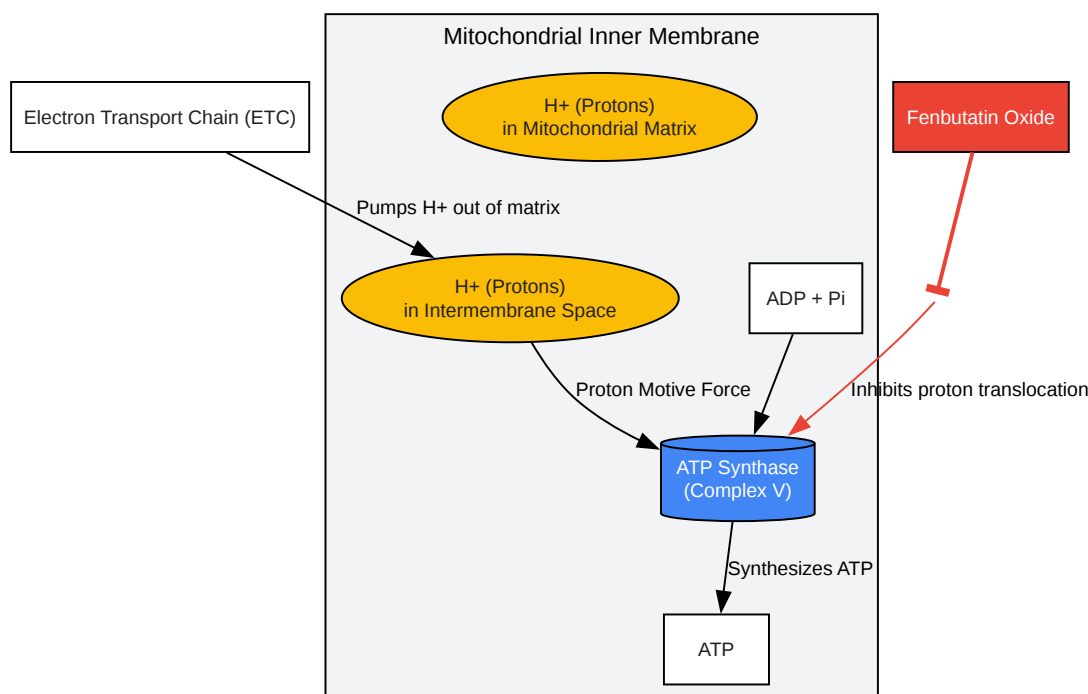
Mechanism of Action

Fenbutatin oxide is a selective inhibitor of mitochondrial ATP synthase.[1][2] It is suspected to inhibit the adenosine triphosphate (ATP) enzymes, thereby paralyzing the cardiovascular and respiratory systems of mites by inhibiting oxidative phosphorylation.[3] This disruption of ATP formation ultimately leads to the death of the target pest.[4]

Signaling Pathway: Inhibition of Mitochondrial ATP Synthase

The following diagram illustrates the proposed mechanism of action of **fenbutatin oxide**, highlighting its role as an inhibitor of mitochondrial ATP synthase, a critical enzyme in cellular energy production.

Mechanism of Action: Fenbutatin Oxide Inhibition of ATP Synthase

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Caption: Inhibition of Mitochondrial ATP Synthase by **Fenbutatin Oxide**.

Application and Residue Data in Fruits and Vegetables

The following tables summarize the residue levels of **fenbutatin oxide** in various fruits and vegetables from supervised trials. These tables provide data on application rates, formulations, number of applications, and residue levels at different pre-harvest intervals (PHI).

Table 1: **Fenbutatin Oxide** Residues in Pome Fruits

Crop	Country	No. of Applications	Application Rate (g a.i./100L)	Formulation	PHI (days)	Residue (mg/kg)
Apples	Germany	3	25	WP 50%	0	1.8
7	1.3					
14	1.8					
21	1.2					
28	1.0					
Pears	USA	2	19	WP 50%	0-2	0.81
7	0.23					
14	0.22					
28-31	0.34					

Data sourced from INCHEM, 1977 and 1979 evaluations.[\[3\]](#)[\[5\]](#)

Table 2: **Fenbutatin Oxide** Residues in Stone Fruits

Crop	Country	No. of Applications	Application Rate (% a.i.)	Formulation	PHI (days)	Residue (mg/kg)
Peaches	USA (California)	2	0.0625%	-	15	1.1 (fresh)
8.2 (dried)						
Plums	Germany	2	0.05%	WP 50%	0	1.5
7	0.8					
14	0.5					

Data sourced from INCHEM, 1979 evaluations.[5]

Table 3: **Fenbutatin Oxide** Residues in Citrus Fruits

Crop	Country	No. of Applications	Application Rate (g a.i./100L)	Formulation	PHI (days)	Residue (mg/kg)
Oranges	Brazil	1	30	WP 50%	7	0.13
14	0.05					
South Africa	1	30	SC 500g/l	0-2	1.0	
7	1.1					
14	0.65					
28-31	0.65					

Data sourced from INCHEM, 1977 evaluations.[3]

Table 4: **Fenbutatin Oxide** Residues in Grapes and Strawberries

Crop	Country	No. of Applications	Application Rate	Formulation	PHI (days)	Residue (mg/kg)
Grapes	USA (California)	3	0.0625%	-	14	0.7
Strawberries	Belgium	1	25 g a.i./100L	WP 50%	0-2	0.2
3-4	0.1					
5-7	<0.1					
10-14	<0.1					

Data sourced from INCHEM, 1977 and 1979 evaluations.[3][5]

Table 5: **Fenbutatin Oxide** Residues in Vegetables

Crop	Country	No. of Applications	Application Rate (g a.i./100L)	Formulation	PHI (days)	Residue (mg/kg)
Cucumbers (glasshouse)	Netherlands	1	25	WP 50%	2-3	0.2
4-5	0.1					
7	0.1					
10	<0.1					
Tomatoes (glasshouse)	Netherlands	1	-	-	2-3	0.2
4-5	0.4					
7	0.4					
10	0.4					
Sweet Peppers (glasshouse)	Belgium	1	-	-	0-2	1.2
4-5	1.0					
7	0.6					

Data sourced from INCHEM, 1977 evaluations.[3]

Experimental Protocols

Protocol 1: Residue Analysis of Fenbutatin Oxide in Fruit and Vegetable Samples using HPLC-MS/MS

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[\[6\]](#)[\[7\]](#)

1. Sample Preparation and Extraction

- Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
- Fortification (for recovery studies): Spike samples with a known concentration of **fenbutatin oxide** standard solution.
- Extraction:
 - Add 10 mL of acetonitrile containing 1% formic acid (v/v).[\[6\]](#)
 - Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate.[\[6\]](#)
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 5 minutes.

3. Final Sample Preparation and Analysis

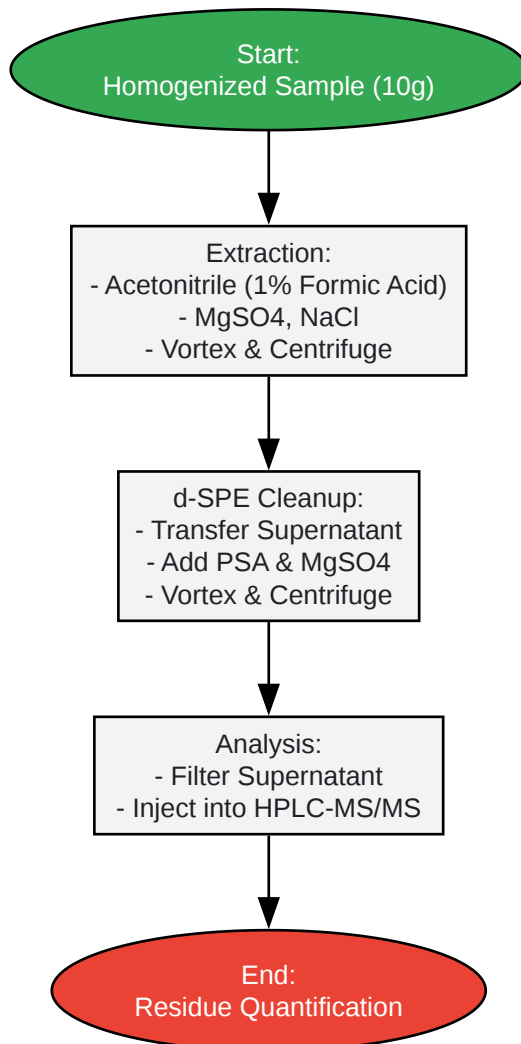
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
- Analyze the sample using HPLC-MS/MS.

HPLC-MS/MS Parameters:

- Column: C18 column (e.g., Hypersil Gold C18, 3.0 μm \times 2.1 mm \times 100 mm).[8]
- Mobile Phase: A gradient of methanol and 0.1% formic acid in water.[8]
- Ionization Mode: Positive electrospray ionization (ESI+).[4]
- Detection Mode: Multiple Reaction Monitoring (MRM).[4]

The following diagram outlines the experimental workflow for this protocol.

Workflow for Fenbutatin Oxide Residue Analysis (HPLC-MS/MS)



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Caption: Experimental workflow for HPLC-MS/MS analysis.

Protocol 2: Residue Analysis of Fenbutatin Oxide in Orange Products by Gas Chromatography (GC)

This protocol involves derivatization for analysis by GC.[9]

1. Sample Preparation and Extraction

- Extraction: Extract the sample with a mixture of acetone-acetic acid (99:1, v/v) and hexane.
[9]
- Filtration and Evaporation: Filter the extract and evaporate the solvent under a stream of nitrogen in a 35°C water bath.[9]
- Re-dissolution: Dissolve the residue in hexane.[9]

2. Derivatization

- Add ethyl magnesium bromide to the hexane solution and react for 15 minutes.[9]
- Add 1 mol/L hydrochloric acid.[9]
- Collect the supernatant and evaporate to dryness.[9]
- Re-dissolve the residue in hexane.[9]

3. Cleanup

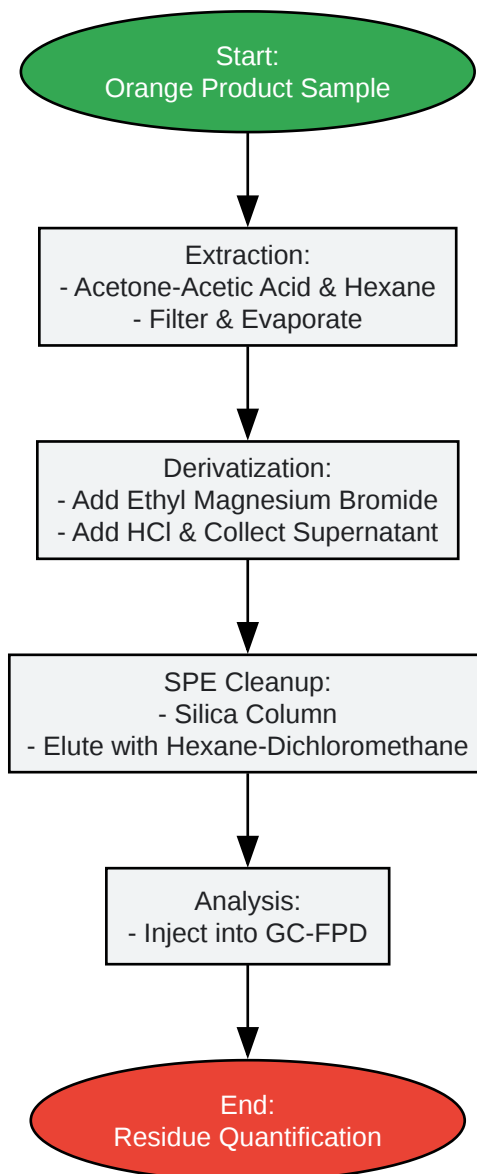
- Clean up the derivatized sample using a silica solid-phase extraction (SPE) column.[9]
- Elute with 5 mL of hexane-dichloromethane (4:1, v/v).[9]

4. Analysis

- Analyze the eluate by Gas Chromatography with a Flame Photometric Detector (GC-FPD).
[9]

The following diagram illustrates the workflow for this GC-based protocol.

Workflow for Fenbutatin Oxide Residue Analysis (GC-FPD)

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Caption: Experimental workflow for GC-FPD analysis.

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- To cite this document: BenchChem. [Fenbutatin Oxide: Application Notes and Protocols for Fruit and Vegetable Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672490#fenbutatin-oxide-application-in-fruit-and-vegetable-studies]

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